![molecular formula C10H17NO3 B13109525 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester is a bicyclic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is notable for its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is often used as a building block in pharmaceutical and chemical research due to its versatile reactivity and stability .
Preparation Methods
The synthesis of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
WGXOGICTDCXXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


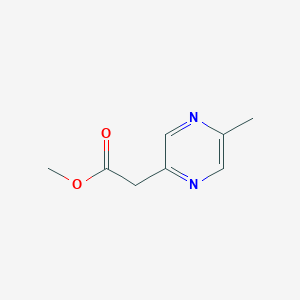
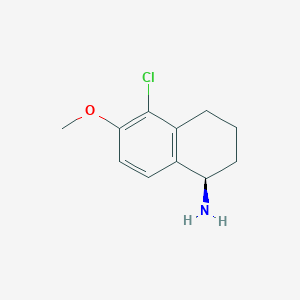

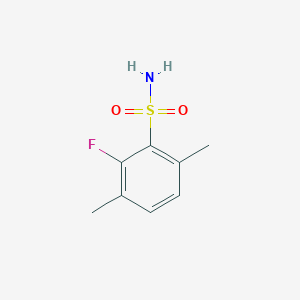
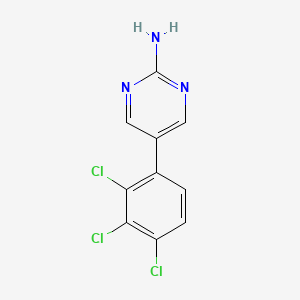
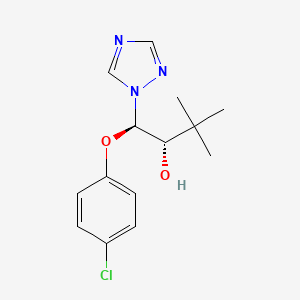

![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)
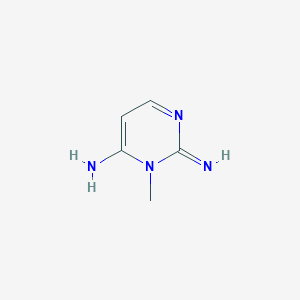



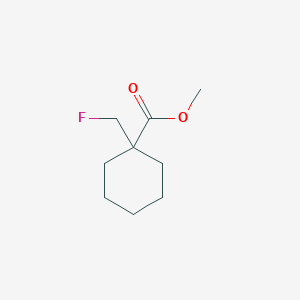
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
